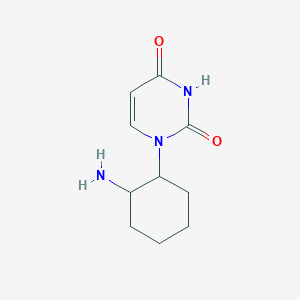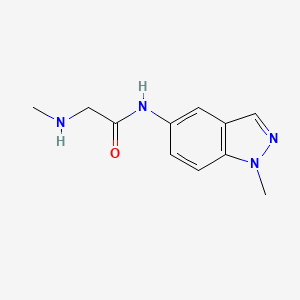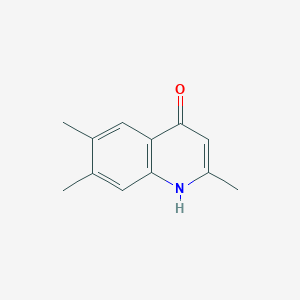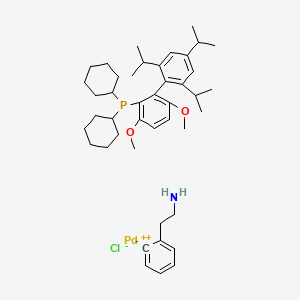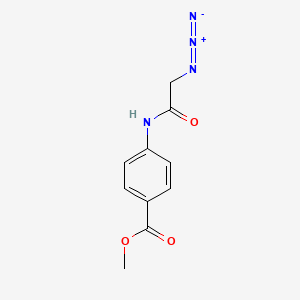
Methyl 4-(2-azidoacetamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(2-azidoacetamido)benzoate: is an organic compound that belongs to the class of azidoacetamido derivatives It is characterized by the presence of an azido group (-N₃) attached to an acetamido group, which is further connected to a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-azidoacetamido)benzoate typically involves a multi-step process. One common method includes the following steps:
Esterification: Benzoic acid is esterified with methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl benzoate.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the choice of catalysts and solvents can be optimized to reduce costs and environmental impact .
化学反応の分析
Types of Reactions:
Substitution Reactions: The azido group in Methyl 4-(2-azidoacetamido)benzoate can undergo nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzoate ester, to form carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in an aprotic solvent like dimethylformamide (DMF).
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Major Products:
Substitution: Formation of various substituted benzoates.
Reduction: Formation of Methyl 4-(2-aminoacetamido)benzoate.
Oxidation: Formation of 4-(2-azidoacetamido)benzoic acid.
科学的研究の応用
Chemistry: Methyl 4-(2-azidoacetamido)benzoate is used as a precursor in the synthesis of more complex organic molecules. Its azido group makes it a valuable intermediate in click chemistry reactions, which are widely used in the synthesis of polymers and bioconjugates .
Biology: In biological research, this compound is used for labeling and tracking biomolecules. The azido group can be selectively targeted in bioorthogonal reactions, allowing for the study of biological processes in living cells .
Medicine: The azido group can be converted to an amine group in vivo, releasing the active drug at the target site .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it suitable for the synthesis of advanced materials with specific properties .
作用機序
The mechanism of action of Methyl 4-(2-azidoacetamido)benzoate primarily involves its azido group. The azido group can participate in various chemical reactions, including cycloaddition reactions with alkynes to form triazoles. This reaction is highly specific and can be used to target and modify specific biomolecules .
Molecular Targets and Pathways:
Cycloaddition Reactions: The azido group reacts with alkynes in the presence of a copper catalyst to form triazoles.
Reduction Pathways: The azido group can be reduced to an amine group, which can then interact with various biological targets.
類似化合物との比較
Ethyl 4-(2-azidoacetamido)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 4-(2-aminoacetamido)benzoate: Similar structure but with an amino group instead of an azido group.
Methyl 4-(2-azidoacetamido)phenylacetate: Similar structure but with a phenylacetate group instead of a benzoate group.
Uniqueness: Methyl 4-(2-azidoacetamido)benzoate is unique due to its specific combination of functional groups. The presence of both the azido and acetamido groups provides a versatile platform for various chemical modifications and applications. Its reactivity and stability make it a valuable compound in both research and industrial applications .
特性
分子式 |
C10H10N4O3 |
|---|---|
分子量 |
234.21 g/mol |
IUPAC名 |
methyl 4-[(2-azidoacetyl)amino]benzoate |
InChI |
InChI=1S/C10H10N4O3/c1-17-10(16)7-2-4-8(5-3-7)13-9(15)6-12-14-11/h2-5H,6H2,1H3,(H,13,15) |
InChIキー |
SRHZRCANAWOPOB-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


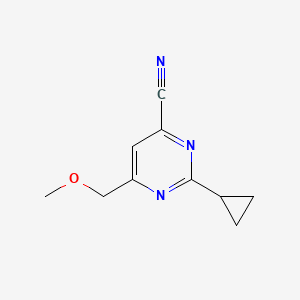
![2-Bromo-6,8-dioxaspiro[3.5]nonan-7-one](/img/structure/B14865697.png)
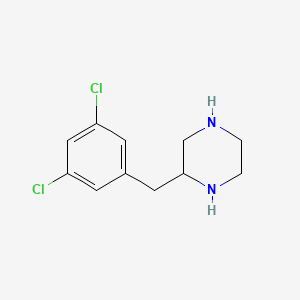
![(2S)-2-amino-3-[3-(2-aminoethyl)diazirin-3-yl]propanoic acid;dihydrochloride](/img/structure/B14865705.png)
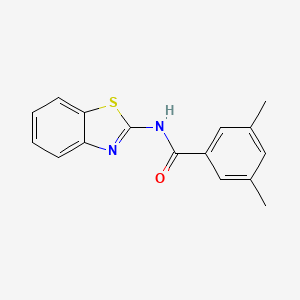
![5-Methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14865715.png)
